molecular formula C17H22N4OS B2547119 N-ethyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1172893-29-6

N-ethyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No. B2547119
CAS RN: 1172893-29-6
M. Wt: 330.45
InChI Key: ABQCQQZOKCCVFS-UHFFFAOYSA-N
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Description

N-ethyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, also known as PETCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PETCM is a piperazine derivative that has shown promising results in biomedical research as a potential drug candidate for various diseases.

Scientific Research Applications

Biological Activities of Piperazine Derivatives

Piperazine derivatives have been extensively explored for their biological activities, including antimicrobial and antiviral properties. For example, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and significant antimicrobial activity, highlighting the potential of piperazine derivatives in developing antiviral and antibacterial agents (Reddy et al., 2013).

Inhibitors for Disease Treatment

Piperazine cores are commonly utilized in the design of inhibitors targeting various diseases. For instance, compounds containing piperazine linked with benzofuran and benzo[d]isothiazole derivatives were investigated for their potential to inhibit Mycobacterium tuberculosis DNA GyrB, showing significant activity and offering a new approach to antituberculosis therapy (Reddy et al., 2014).

Enantioselective Catalysis

Piperazine derivatives have also been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating their utility in synthetic chemistry for producing chiral compounds with high yield and selectivity (Wang et al., 2006).

Metal Complex Formation

Research into the structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with metals such as Ni(II), Zn(II), and Cd(II) through spectroscopic and DFT techniques has provided insights into the coordination chemistry of piperazine derivatives. These studies are fundamental for understanding the chemical behavior of these compounds and their potential applications in catalysis and material science (Prakash et al., 2014).

properties

IUPAC Name

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-18-17(22)21-10-8-20(9-11-21)12-16-19-15(13-23-16)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQCQQZOKCCVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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